molecular formula C15H28O B14704820 3,7,11-Trimethyldodeca-2,6-dien-1-OL CAS No. 20576-56-1

3,7,11-Trimethyldodeca-2,6-dien-1-OL

Cat. No.: B14704820
CAS No.: 20576-56-1
M. Wt: 224.38 g/mol
InChI Key: MLNZDKSOEQLQOL-UHFFFAOYSA-N
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Description

3,7,11-Trimethyldodeca-2,6-dien-1-OL, also known as farnesol, is a naturally occurring sesquiterpene alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. This compound is known for its pleasant floral aroma and is widely used in perfumery and flavoring industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyldodeca-2,6-dien-1-OL can be achieved through several methods. One common synthetic route involves the condensation of isoprene units. The process typically starts with the formation of geranyl pyrophosphate, which undergoes further reactions to form farnesyl pyrophosphate. This intermediate is then hydrolyzed to produce farnesol .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as essential oils. The compound can be isolated through steam distillation followed by purification processes like fractional distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyldodeca-2,6-dien-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7,11-Trimethyldodeca-2,6-dien-1-OL has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Farnesol is studied for its role in cell signaling and regulation.

    Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.

    Industry: Widely used in the fragrance and flavor industry.

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyldodeca-2,6-dien-1-OL involves its interaction with various molecular targets and pathways. Farnesol is known to modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids. It also affects cell membrane integrity and signaling pathways, contributing to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11-Trimethyldodeca-2,6-dien-1-OL is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its pleasant aroma and versatility in various applications make it a valuable compound in both research and industry .

Properties

CAS No.

20576-56-1

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

3,7,11-trimethyldodeca-2,6-dien-1-ol

InChI

InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h9,11,13,16H,5-8,10,12H2,1-4H3

InChI Key

MLNZDKSOEQLQOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=CCCC(=CCO)C)C

Origin of Product

United States

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